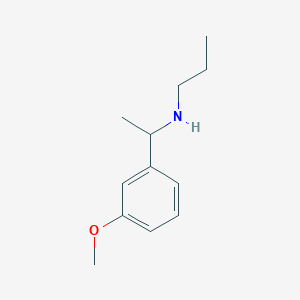
N-(1-(3-Methoxyphenyl)ethyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(3-Methoxyphenyl)ethyl)propan-1-amine is an organic compound with the molecular formula C12H19NO It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an ethyl chain and a propan-1-amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-Methoxyphenyl)ethyl)propan-1-amine typically involves the reaction of 3-methoxyphenylacetonitrile with propan-1-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 100-150°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is common to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-(3-Methoxyphenyl)ethyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of halogenated derivatives or alkyl-substituted compounds.
Applications De Recherche Scientifique
N-(1-(3-Methoxyphenyl)ethyl)propan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antidepressant or analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(1-(3-Methoxyphenyl)ethyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the reuptake of neurotransmitters, thereby increasing their availability in the synaptic cleft and enhancing neurotransmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-(3-Methoxyphenyl)ethyl)-3-phenylpropan-1-amine
- N-ethyl-N-methyl-1-propanamine
- N-(1-(3-Methoxyphenyl)ethyl)-1-(propan-2-yl)piperidin-4-amine
Uniqueness
N-(1-(3-Methoxyphenyl)ethyl)propan-1-amine is unique due to its specific structural features, such as the methoxy group on the phenyl ring and the ethyl chain connected to the propan-1-amine group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
727968-53-8 |
|---|---|
Formule moléculaire |
C12H19NO |
Poids moléculaire |
193.28 g/mol |
Nom IUPAC |
N-[1-(3-methoxyphenyl)ethyl]propan-1-amine |
InChI |
InChI=1S/C12H19NO/c1-4-8-13-10(2)11-6-5-7-12(9-11)14-3/h5-7,9-10,13H,4,8H2,1-3H3 |
Clé InChI |
JPIAIARTLGDOET-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(C)C1=CC(=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{Bicyclo[4.1.0]heptan-2-yl}prop-2-ynoic acid](/img/structure/B13637513.png)
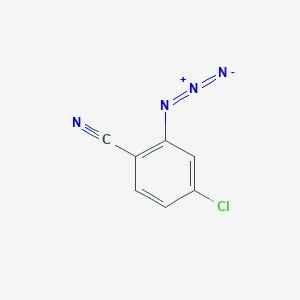

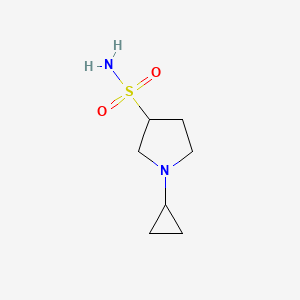

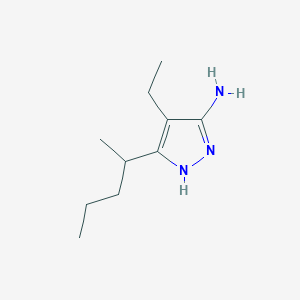
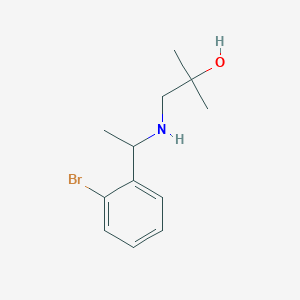
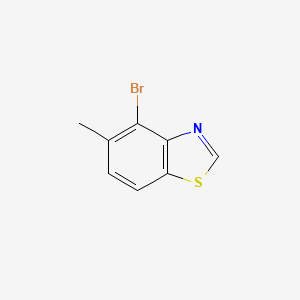

![2-{Pyrazolo[1,5-b]pyridazin-3-yl}ethan-1-aminedihydrochloride](/img/structure/B13637535.png)

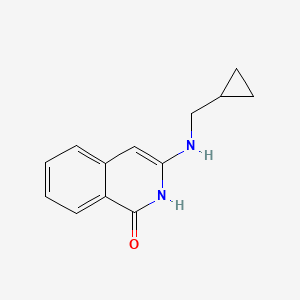
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.0^{3,10.0^{4,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13637569.png)

